Home > Products > Screening Compounds P144284 > Methyl 5-oxo-6-phenylamino-1,2,3,5-tetrahydroindolizine-8-carboxylate
Methyl 5-oxo-6-phenylamino-1,2,3,5-tetrahydroindolizine-8-carboxylate - 612065-18-6

Methyl 5-oxo-6-phenylamino-1,2,3,5-tetrahydroindolizine-8-carboxylate

Catalog Number: EVT-15198668
CAS Number: 612065-18-6
Molecular Formula: C16H16N2O3
Molecular Weight: 284.31 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Methyl 5-oxo-6-phenylamino-1,2,3,5-tetrahydroindolizine-8-carboxylate is a complex organic compound that belongs to the class of indolizines. This compound exhibits significant biological activity and has garnered attention in pharmaceutical research due to its potential as an inhibitor of various kinases, particularly Bub1 kinase, which plays a critical role in cell cycle regulation and cancer progression. The compound's structure allows it to interact with biological targets effectively, making it a candidate for further investigation in medicinal chemistry.

Source and Classification

Methyl 5-oxo-6-phenylamino-1,2,3,5-tetrahydroindolizine-8-carboxylate can be classified under the broader category of indolizine derivatives. It is synthesized through various chemical pathways that involve the modification of indole-based structures. The compound's unique properties stem from its specific functional groups, including the phenylamino and carboxylate moieties, which contribute to its biological activity.

Synthesis Analysis

Methods

The synthesis of methyl 5-oxo-6-phenylamino-1,2,3,5-tetrahydroindolizine-8-carboxylate typically involves multi-step organic reactions. One common method includes:

  1. Formation of the Indolizine Core: This is achieved through cyclization reactions involving suitable precursors that contain both nitrogen and carbon functionalities.
  2. Introduction of Functional Groups: The phenylamino and carboxylate groups are introduced via nucleophilic substitution or coupling reactions.
  3. Methylation: The final step often involves methylation to yield the methyl ester form of the carboxylic acid.

Technical Details

The synthesis may require specific reagents such as acetic anhydride for acetylation steps or various bases (e.g., sodium hydride) to facilitate nucleophilic attacks during substitutions. Reaction conditions (temperature, solvent) must be optimized to achieve high yields and purity.

Molecular Structure Analysis

Structure

The molecular structure of methyl 5-oxo-6-phenylamino-1,2,3,5-tetrahydroindolizine-8-carboxylate can be represented as follows:

C17H18N2O3\text{C}_{17}\text{H}_{18}\text{N}_2\text{O}_3

This indicates a complex structure featuring multiple rings and functional groups.

Data

Key molecular data include:

  • Molecular Weight: Approximately 298.34 g/mol
  • Melting Point: Specific melting point data may vary based on purity but generally falls within a defined range for similar compounds.
Chemical Reactions Analysis

Reactions

Methyl 5-oxo-6-phenylamino-1,2,3,5-tetrahydroindolizine-8-carboxylate participates in various chemical reactions:

  1. Nucleophilic Substitution: The presence of the carboxylate group allows for nucleophilic attack by amines or alcohols.
  2. Hydrolysis: Under acidic or basic conditions, the ester functionality can undergo hydrolysis to yield the corresponding acid.
  3. Reduction Reactions: The carbonyl group may be reduced using reducing agents like lithium aluminum hydride.

Technical Details

Each reaction type requires specific conditions such as temperature control and pH adjustments to ensure optimal yields without decomposition.

Mechanism of Action

Process

The mechanism of action for methyl 5-oxo-6-phenylamino-1,2,3,5-tetrahydroindolizine-8-carboxylate primarily involves its interaction with target proteins like kinases. Upon binding to Bub1 kinase:

  1. Inhibition of Kinase Activity: The compound blocks ATP binding sites or substrate recognition sites.
  2. Cell Cycle Disruption: This inhibition leads to cell cycle arrest in cancer cells, preventing proliferation.

Data

Studies have shown that compounds with similar structures can exhibit IC50 values in the low micromolar range against specific kinases.

Physical and Chemical Properties Analysis

Physical Properties

Methyl 5-oxo-6-phenylamino-1,2,3,5-tetrahydroindolizine-8-carboxylate is typically a solid at room temperature with potential solubility in organic solvents like dimethyl sulfoxide or ethanol.

Chemical Properties

Key chemical properties include:

  • Stability: Generally stable under standard laboratory conditions but sensitive to strong acids/bases.
  • Reactivity: Reacts with nucleophiles due to its electrophilic carbonyl group.

Relevant analytical techniques such as NMR spectroscopy and mass spectrometry are employed to confirm structure and purity.

Applications

Scientific Uses

Methyl 5-oxo-6-phenylamino-1,2,3,5-tetrahydroindolizine-8-carboxylate is primarily researched for its potential applications in:

  1. Cancer Therapy: As a kinase inhibitor targeting Bub1 kinase.
  2. Drug Development: Serving as a lead compound for designing new anticancer agents.
  3. Biochemical Research: Understanding cell cycle regulation mechanisms through kinase inhibition studies.
Introduction to Methyl 5-oxo-6-phenylamino-1,2,3,5-tetrahydroindolizine-8-carboxylate

Rationale for Academic Investigation in Heterocyclic Chemistry

The academic significance of methyl 5-oxo-6-phenylamino-1,2,3,5-tetrahydroindolizine-8-carboxylate stems from its position within the broader class of indolizine derivatives, which are recognized as "privileged scaffolds" in medicinal chemistry due to their structural diversity and capacity for targeted molecular interactions. Indolizine derivatives exhibit remarkable synthetic versatility, enabling strategic modifications at multiple positions (C5, C6, C8) to fine-tune electronic properties, steric bulk, and hydrogen-bonding capabilities. This adaptability facilitates the exploration of structure-activity relationships (SAR) critical for drug discovery [7]. The presence of a phenylamino group at C6 and an ester moiety at C8 provides distinct pharmacophoric elements that enhance interactions with biological targets, particularly enzymes with hydrophobic pockets or catalytic sites requiring hydrogen bond acceptors. Academic research focuses on developing novel synthetic pathways (e.g., one-pot reactions, domino cyclizations) to access structurally diverse libraries of this scaffold for biological screening [7]. The tetrahydropyridine ring within the bicyclic system introduces partial saturation, influencing conformational flexibility and aqueous solubility compared to fully aromatic analogs—key parameters in lead optimization [7].

Table 1: Key Synthetic Advantages of the Indolizine Scaffold

FeatureImpact on Drug Discovery
Modular synthetic routesEnables rapid generation of structural analogs for SAR studies
Multiple modification sitesPermits optimization of pharmacokinetic and pharmacodynamic properties (C5, C6, C8)
Hydrogen-bond acceptor/donor groupsEnhances target binding affinity (carbonyl, ester, amino functionalities)
Balanced lipophilicityFacilitates membrane permeability while maintaining aqueous solubility

Historical Context and Discovery in Indolizine-Based Pharmacophores

Indolizine chemistry emerged prominently in the mid-20th century, with early studies focusing on fully aromatic systems. The therapeutic potential of partially saturated variants like tetrahydroindolizines gained attention in the 2000s when molecular hybridization strategies identified them as promising frameworks for kinase inhibition. Methyl 5-oxo-6-phenylamino-1,2,3,5-tetrahydroindolizine-8-carboxylate represents an evolution of this scaffold, incorporating an electron-withdrawing ester group at C8 and an anilino substituent at C6—features inspired by known kinase pharmacophores. This specific substitution pattern was first reported in patent literature circa 2010 as intermediates in anticancer compound development [7]. Subsequent academic studies demonstrated that C6 phenylamino substitution significantly enhances cytotoxicity against diverse cancer cell lines compared to alkylamino analogs. The methyl ester at C8 provides a synthetic handle for further derivatization to amides or carboxylic acid bioisosteres, expanding medicinal chemistry applications. Research over the past decade has validated its role as a core structure in compounds exhibiting sub-micromolar IC50 values against breast (MCF-7), lung (A549), and colon (HCT116) cancer cell lines, often through mechanisms involving protein kinase inhibition [7] [3].

Structural Classification Within the Tetrahydroindolizine Scaffold Family

Methyl 5-oxo-6-phenylamino-1,2,3,5-tetrahydroindolizine-8-carboxylate belongs to the 5,6,7,8-tetrahydroindolizine subclass characterized by a partially saturated bicyclic system comprising a fused six-membered piperidine ring and five-membered pyrrole ring. Key structural features include:

  • Bicyclic Core: Comprising a bridgehead nitrogen (N1) shared between the pyrrole and piperidine rings, with saturation at positions 5,6,7,8 reducing ring strain and altering planarity compared to aromatic indolizines.
  • C5 Ketone: A conjugated carbonyl group that enhances hydrogen-bond acceptor capacity and influences electron delocalization across the ring system.
  • C6 Anilino Group: A secondary amine (-NH-) linked to a phenyl ring, serving as a hydrogen-bond donor and enabling π-stacking interactions with target proteins.
  • C8 Methyl Ester: An electron-withdrawing ester moiety that contributes to dipole moment and provides a site for prodrug formation or hydrolytic activation.

Table 2: Structural Descriptors of Methyl 5-oxo-6-phenylamino-1,2,3,5-tetrahydroindolizine-8-carboxylate

PropertyValue/DescriptionMethod/Reference
Molecular formulaC₁₆H₁₆N₂O₃ [2]
Molecular weight284.31 g/mol [2]
Hydrogen bond acceptors4 (carbonyl O, two ester O atoms, bridgehead N)Calculated
Hydrogen bond donors1 (N-H of anilino group)Calculated
Rotatable bonds3 (N-phenyl, ester, methoxy)Calculated
Aromatic rings1 (phenyl ring) + partially aromatic bicyclic systemStructural analysis

The molecular structure exhibits moderate planarity disrupted by the non-planar saturated atoms (C7, C8), influencing crystal packing and protein binding modes. X-ray crystallography of analogous compounds confirms chair conformation in the piperidine ring and envelope conformation in the pyrrolidine moiety. The phenyl ring at C6 adopts a near-perpendicular orientation relative to the indolizine plane to minimize steric clash, a feature critical for binding pocket accommodation [2] [5].

Significance in Targeting Protein Kinases and Enzymatic Pathways

This scaffold demonstrates pronounced activity against serine/threonine and tyrosine kinases—enzymes critical in oncogenic signaling cascades. The molecular architecture enables dual-mode inhibition:

  • ATP-Competitive Binding: The planar conjugated system (C5=O to N1) mimics purine ring interactions in the adenine binding pocket, while the phenylamino group extends into hydrophobic regions I/II of the kinase active site, as evidenced by docking studies with PKC isoforms [1] [3].
  • Allosteric Modulation: Molecular dynamics simulations suggest the tetrahydroindolizine core induces conformational changes in kinase activation loops, particularly in MAPK pathways, impairing substrate phosphorylation. This is analogous to β-arrestin-mediated scaffolding mechanisms that spatially reorganize MAPK components (Raf-MEK-ERK) to modulate signal transduction kinetics and fidelity [6] [9].

Experimental data indicate that derivatives of this scaffold enhance enzymatic reaction kinetics through localized "state-switching" mechanisms observed in scaffold-tethered kinase systems. When enzyme-substrate complexes are spatially organized via molecular scaffolds (e.g., AKAP-PKC interactions), stochastic switching between active (E-κ-S) and inactive (E-κ-S) states amplifies catalytic efficiency by 3-5 fold compared to solution-phase reactions [1]. This kinetic advantage translates to cellular contexts where the compound demonstrates insulation from competitive inhibitors—tethered PKC-AKAP7α complexes resist inhibition by ATP-competitive Gö6976 and substrate-competitive PKC 20-28, though not activation-competitive calphostin C [1]. Such behavior mirrors physiological scaffold-mediated insulation (e.g., FHL1-ERK complexes in cardiac hypertrophy) where spatial sequestration protects signaling fidelity [9].

The scaffold's significance extends beyond direct kinase inhibition to disruption of enzyme-scaffold complexes critical in disease progression. By occupying docking sites on regulatory proteins (e.g., β-arrestins, AKAPs), derivatives can prevent assembly of pathological signaling modules like the cRaf-MEK-ERK cascade, thereby attenuating signal amplification and acceleration—a mechanism validated in cancer and cardiac hypertrophy models [6] [9].

Table 3: Protein Kinase Targets of Tetrahydroindolizine Derivatives

Kinase FamilySpecific TargetsBiological ConsequenceReference
Serine/Threonine KinasesPKC isoforms (α, βII, ε)Modulates cell proliferation, differentiation [1] [3]
MAP KinasesERK1/2, p38Alters stress response, apoptosis regulation [6] [9]
Tyrosine Kinase ReceptorsHER2, EGFR (weak inhibition)Attenuates growth factor signaling [3] [7]

Properties

CAS Number

612065-18-6

Product Name

Methyl 5-oxo-6-phenylamino-1,2,3,5-tetrahydroindolizine-8-carboxylate

IUPAC Name

methyl 6-anilino-5-oxo-2,3-dihydro-1H-indolizine-8-carboxylate

Molecular Formula

C16H16N2O3

Molecular Weight

284.31 g/mol

InChI

InChI=1S/C16H16N2O3/c1-21-16(20)12-10-13(17-11-6-3-2-4-7-11)15(19)18-9-5-8-14(12)18/h2-4,6-7,10,17H,5,8-9H2,1H3

InChI Key

UEZUJERGMQNARP-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C2CCCN2C(=O)C(=C1)NC3=CC=CC=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.